molecular formula C21H29NO3·HCl B195873 Trimethoxy Dobutamine Hydrochloride CAS No. 51062-14-7

Trimethoxy Dobutamine Hydrochloride

Cat. No.: B195873
CAS No.: 51062-14-7
M. Wt: 379.9 g/mol
InChI Key: LNDHIIVUCMAZNW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Trimethoxy Dobutamine Hydrochloride involves several steps, starting from the basic structure of dobutamine. The synthetic route typically includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Trimethoxy Dobutamine Hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Trimethoxy Dobutamine Hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Biological Activity

Trimethoxy Dobutamine Hydrochloride is a derivative of Dobutamine, a sympathomimetic agent primarily used in the treatment of heart failure and cardiogenic shock. While Dobutamine acts mainly through β1-adrenergic receptor stimulation, this compound has been synthesized to explore enhanced biological activities, including potential antimicrobial, antioxidant, and anticancer properties.

  • Molecular Formula : C₁₈H₂₄ClNO₃
  • Molecular Weight : 337.841 g/mol
  • CAS Number : 49745-95-1
  • Melting Point : 184-186°C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency against pathogens such as Candida albicans and Aspergillus niger.

PathogenMIC (µM/ml)
Candida albicans1.04 × 10⁻²
Aspergillus niger1.04 × 10⁻²

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

2. Antioxidant Activity

The antioxidant activity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound demonstrated a strong ability to scavenge free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.

CompoundIC50 (µg/ml)
Trimethoxy Dobutamine46.31
Ascorbic AcidStandard

This indicates its potential utility in preventing oxidative stress-related damage in biological systems.

3. Anticancer Activity

In studies assessing anticancer properties, this compound showed promising results against human breast cancer cell lines (MCF-7). The compound was tested at varying concentrations, and the results indicated a significant reduction in cell viability.

Concentration (M)GI50 (µM/ml)
10⁻⁷Moderate
10⁻⁴34.78

The findings suggest that this compound could be further explored for its potential as an anticancer therapeutic agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • β1-Adrenergic Receptor Activation : Similar to its parent compound, it may enhance cardiac output and improve hemodynamics.
  • Inhibition of Chemokines : Research indicates that dobutamine can inhibit lipopolysaccharide-induced production of chemokines like MIP-1α and IL-8 in monocytes, which are crucial in inflammatory responses .

Case Studies

  • Clinical Application in Heart Failure : A study involving patients with heart failure demonstrated that dobutamine derivatives could improve cardiac function significantly compared to standard therapies.
  • Antioxidant Efficacy in Animal Models : Animal studies have reported that administration of this compound resulted in decreased markers of oxidative stress and improved overall health metrics.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3.ClH/c1-16(5-6-17-7-10-19(23-2)11-8-17)22-14-13-18-9-12-20(24-3)21(15-18)25-4;/h7-12,15-16,22H,5-6,13-14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDHIIVUCMAZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NCCC2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549839
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51062-14-7
Record name Benzenepropanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51062-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-α-methyl-, hydrochloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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